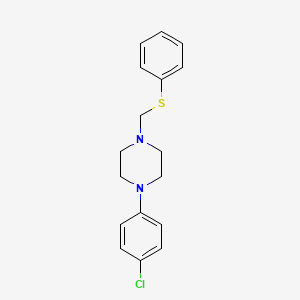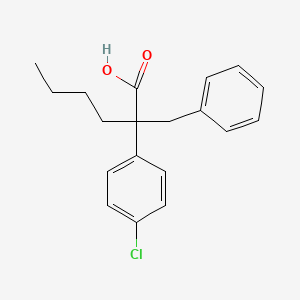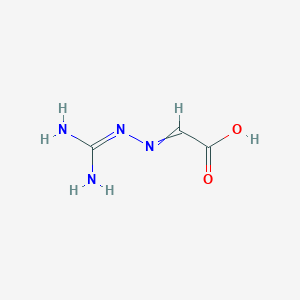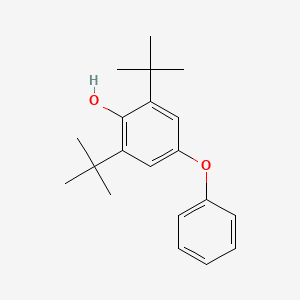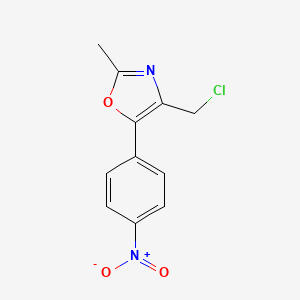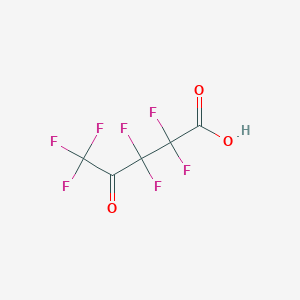phosphaniumolate CAS No. 4936-73-6](/img/structure/B14736337.png)
[(3-Methylbut-3-en-1-yl)oxy](oxo)phosphaniumolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylbut-3-en-1-yl)oxyphosphaniumolate is a chemical compound with a unique structure that includes a phosphonium group bonded to an oxo group and a 3-methylbut-3-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-3-en-1-yl)oxyphosphaniumolate typically involves the reaction of 3-methylbut-3-en-1-ol with a phosphonium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of (3-Methylbut-3-en-1-yl)oxyphosphaniumolate involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylbut-3-en-1-yl)oxyphosphaniumolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The 3-methylbut-3-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions include phosphine oxides, hydroxyl derivatives, and various substituted phosphonium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Methylbut-3-en-1-yl)oxyphosphaniumolate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also used in the study of reaction mechanisms involving phosphonium intermediates.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and proteins, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (3-Methylbut-3-en-1-yl)oxyphosphaniumolate is explored for its potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of (3-Methylbut-3-en-1-yl)oxyphosphaniumolate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is mediated by the phosphonium group, which can undergo nucleophilic attack by amino acid residues in the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(3-Methylbut-2-en-1-yl)oxy]sulfonic acid: This compound has a similar structure but contains a sulfonic acid group instead of a phosphonium group.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound shares the 3-methylbut-2-en-1-yl group but has a different core structure.
Uniqueness
(3-Methylbut-3-en-1-yl)oxyphosphaniumolate is unique due to its phosphonium group, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability profiles.
Eigenschaften
CAS-Nummer |
4936-73-6 |
|---|---|
Molekularformel |
C5H9O3P |
Molekulargewicht |
148.10 g/mol |
IUPAC-Name |
3-methylbut-3-enoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C5H9O3P/c1-5(2)3-4-8-9(6)7/h1,3-4H2,2H3 |
InChI-Schlüssel |
YMSUKJPOIKLTOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCO[P+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)


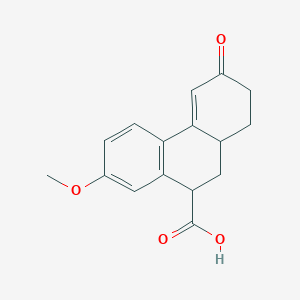
![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
